N,N-dimethyl-4-(4-(thiophen-3-yl)piperidine-1-carbonyl)benzenesulfonamide
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Overview
Description
N,N-dimethyl-4-(4-(thiophen-3-yl)piperidine-1-carbonyl)benzenesulfonamide: is a complex organic compound that features a thiophene ring, a piperidine ring, and a benzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-4-(4-(thiophen-3-yl)piperidine-1-carbonyl)benzenesulfonamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Piperidine Ring Formation: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives or by cyclization of appropriate precursors.
Coupling Reactions: The thiophene and piperidine rings are then coupled using a carbonylation reaction to form the piperidine-1-carbonyl intermediate.
Sulfonamide Formation: The final step involves the reaction of the piperidine-1-carbonyl intermediate with benzenesulfonyl chloride in the presence of a base to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: The carbonyl group in the piperidine-1-carbonyl moiety can be reduced to form alcohols.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
N,N-dimethyl-4-(4-(thiophen-3-yl)piperidine-1-carbonyl)benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.
Material Science: The compound’s thiophene ring makes it a candidate for use in organic semiconductors and light-emitting diodes.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of N,N-dimethyl-4-(4-(thiophen-3-yl)piperidine-1-carbonyl)benzenesulfonamide involves its interaction with specific molecular targets. The thiophene ring can interact with aromatic residues in proteins, while the sulfonamide group can form hydrogen bonds with amino acid residues . These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds such as suprofen and articaine contain thiophene rings and have similar pharmacological properties.
Piperidine Derivatives: Compounds like piperidine and its derivatives are widely used in medicinal chemistry.
Sulfonamide Derivatives: Sulfonamides like sulfamethoxazole are well-known for their antibacterial properties.
Uniqueness
N,N-dimethyl-4-(4-(thiophen-3-yl)piperidine-1-carbonyl)benzenesulfonamide is unique due to its combination of a thiophene ring, a piperidine ring, and a benzenesulfonamide group. This unique structure provides a diverse range of chemical and biological properties, making it a versatile compound for various applications .
Properties
IUPAC Name |
N,N-dimethyl-4-(4-thiophen-3-ylpiperidine-1-carbonyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S2/c1-19(2)25(22,23)17-5-3-15(4-6-17)18(21)20-10-7-14(8-11-20)16-9-12-24-13-16/h3-6,9,12-14H,7-8,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUSGEBQMKVMMTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCC(CC2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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